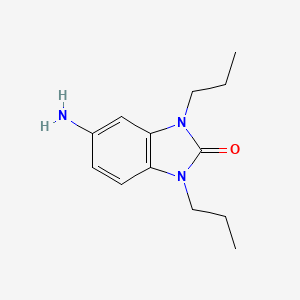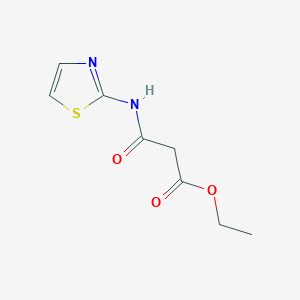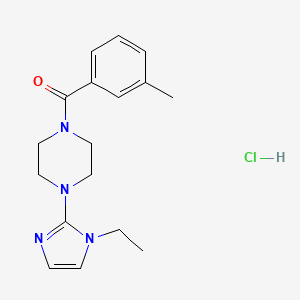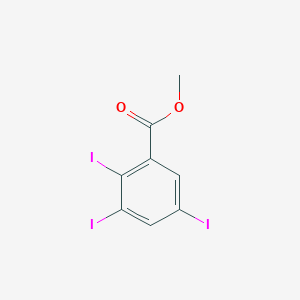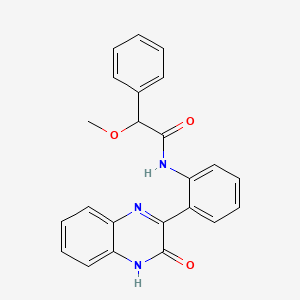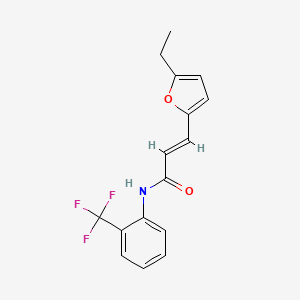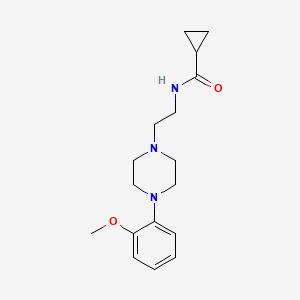
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .Applications De Recherche Scientifique
PET Radioligand Development
Serotonin 5-HT(1A) Receptor Imaging
A study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging. These compounds, especially the cyclohexanecarboxamide derivative, demonstrated high affinity and selectivity for 5-HT1A receptors, making them promising candidates for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Quantitative Analysis in PET Studies
Another study focused on the quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies, showcasing the modeling strategies for analyzing the radioligand's behavior in the brain. This work contributes to the understanding of specific binding in PET imaging, which is crucial for accurate receptor quantification (Gunn et al., 2000).
Pharmacological Characterization
- Selective Serotonin 1A Receptor Antagonism: Research has identified the compound as a potent and selective antagonist of the serotonin 5-HT(1A) receptor. This selective inhibition is significant for studying the receptor's role in various neurological and psychiatric conditions (Forster et al., 1995).
Mécanisme D'action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can influence the contraction of smooth muscles in various parts of the body, affecting conditions such as hypertension, cardiac arrhythmias, and asthma .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide has shown affinity for alpha1-adrenergic receptors, with most compounds showing an affinity in the range from 22 nM to 250 nM . This interaction with alpha1-adrenergic receptors suggests that the compound may play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Cellular Effects
The compound’s interaction with alpha1-adrenergic receptors suggests it may influence cell function through its impact on cell signaling pathways. Alpha1-adrenergic receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, this compound could potentially influence these signaling pathways and thus affect cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with alpha1-adrenergic receptors . The compound’s affinity for these receptors suggests it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Given its interaction with alpha1-adrenergic receptors, varying dosages could potentially influence the compound’s effects .
Metabolic Pathways
Its interaction with alpha1-adrenergic receptors suggests it may be involved in pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Transport and Distribution
Its interaction with alpha1-adrenergic receptors suggests it may be distributed to areas where these receptors are present .
Subcellular Localization
Given its interaction with alpha1-adrenergic receptors, it may be localized to areas of the cell where these receptors are present .
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNSMJRXEIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
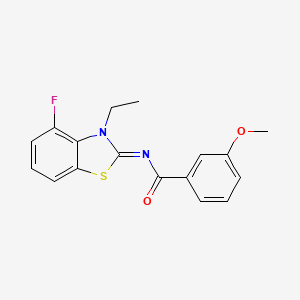
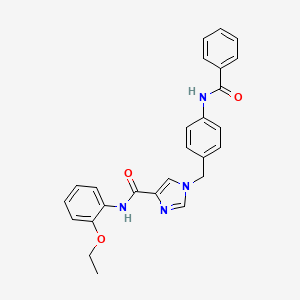
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
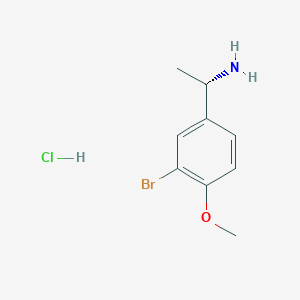
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

